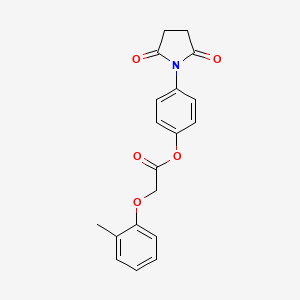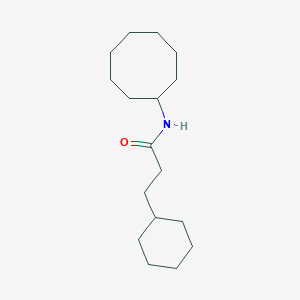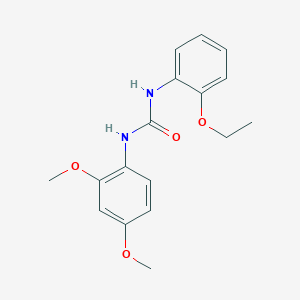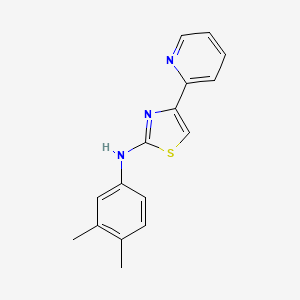
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CCMB or N-(3-chloro-4-methoxyphenyl)-2-chloro-5-nitrobenzamide. The compound is used in scientific research for various purposes, including as a tool for studying the mechanism of action of certain proteins and enzymes, as well as for developing new drugs and therapies.
Mechanism of Action
The mechanism of action of CCMB is not fully understood, but it is believed to act by inhibiting the activity of certain proteins and enzymes. For example, CCMB has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting PARP, CCMB can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have various biochemical and physiological effects. In addition to its ability to induce DNA damage and cell death in cancer cells, CCMB has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. CCMB has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CCMB in lab experiments is its ability to selectively target certain proteins and enzymes, such as PARP. This makes it a useful tool for studying the mechanism of action of these proteins and enzymes. However, one limitation of using CCMB is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate concentrations of CCMB in lab experiments to avoid toxicity.
Future Directions
There are several future directions for research involving CCMB. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another potential direction is to investigate its anti-inflammatory and antioxidant properties and its potential for treating various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CCMB and how it interacts with proteins and enzymes in the body.
Synthesis Methods
The synthesis of CCMB involves a series of chemical reactions that are carried out in a laboratory setting. The process typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography, to obtain pure CCMB.
Scientific Research Applications
CCMB is widely used in scientific research for various applications. One of the most common uses of CCMB is as a tool for studying the mechanism of action of certain proteins and enzymes. For example, CCMB has been used to study the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. CCMB is also used in drug discovery and development, as it can serve as a lead compound for developing new drugs and therapies.
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)16)17-14(19)10-7-9(18(20)21)3-4-11(10)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBNJYNMWZIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)
![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)



![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
